2-(Allyloxy)aniline

Descripción general

Descripción

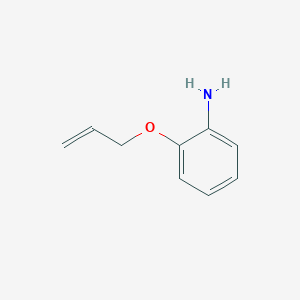

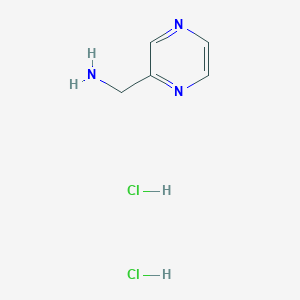

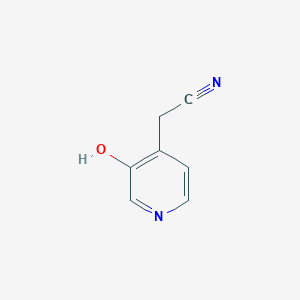

“2-(Allyloxy)aniline” is an organic compound with the empirical formula C9H11NO . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of anilines, including 2-(Allyloxy)aniline, involves several steps. One common method is the nitration–reduction pathway, where a carbon–hydrogen (C–H) bond in benzene, toluene, or xylenes (BTX) is replaced with a carbon–nitrogen (C–N) bond . This method produces the nitrogenated aromatic framework of an aniline . Another approach involves the use of light and two transition-metal catalysts .

Molecular Structure Analysis

The molecule consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains a total of 22 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .

Chemical Reactions Analysis

Anilines, including 2-(Allyloxy)aniline, are precursors to many high-value chemical products . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Anilines are generally derived from benzene, toluene, and xylenes (BTX) through the nitration–reduction pathway .

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Aniline Derivatives

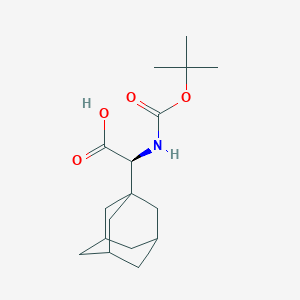

2-(Allyloxy)aniline: serves as a versatile building block in the synthesis of functionalized aniline derivatives. These derivatives are crucial in medicinal chemistry for the development of pharmaceuticals due to their nitrogen-containing structures . The compound’s ability to undergo various chemical transformations makes it valuable for creating a wide array of biologically active compounds.

Advanced Pharmaceutical Intermediates

The monoallylation of aniline to produce N-allyl anilines is a fundamental process in pharmaceutical manufacturing . 2-(Allyloxy)aniline can be used to create N-allyl anilines, which are important intermediates for synthesizing fine chemicals applicable to pharmaceuticals and electronic materials. This process is sustainable, as it uses allyl alcohol as an allyl source, resulting in water as the only coproduct.

Dye Industry

Anilines are integral to the dye industry, and 2-(Allyloxy)aniline can be employed to develop new dyes with unique properties . Its structure allows for the introduction of various substituents, which can alter the color and stability of the resulting dyes, making it a valuable asset for dye synthesis and design.

Polymer Synthesis

2-(Allyloxy)aniline: can be modified to synthesize polyaniline (PANI) derivatives. These derivatives have applications in creating conductive polymers, which are used in electronic devices and sensors . The ortho-substitution pattern of the aniline derivative influences the electrical properties of the polymer, allowing for tailored conductivity.

Catalysis

In catalysis, 2-(Allyloxy)aniline can be used to study the effects of mild C-H activation in allylbenzenes . This research has implications for developing new catalysts that can facilitate various chemical reactions, including those used in the production of pharmaceuticals and fine chemicals.

Direcciones Futuras

Anilines are widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, there is significant interest in developing new synthetic routes toward functionalized aniline derivatives . Future research may focus on modifying aniline monomers with various characteristics to study the effect of the substituent on the respective polymer .

Mecanismo De Acción

Target of Action

Anilines and aminophenols, which are nitrogen-containing molecules, are known to be versatile building blocks that play a key role in diverse syntheses, especially in medicinal chemistry .

Mode of Action

It is known that anilines can facilitate the amination of benzamide derivatives. This suggests that 2-(Allyloxy)aniline might interact with its targets through a similar mechanism.

Biochemical Pathways

Anilines are known to be involved in various biochemical processes, including the synthesis of pharmaceuticals and other biologically pertinent substances .

Result of Action

Anilines are known to be valuable for the advancement of pharmaceuticals and other biologically pertinent substances .

Propiedades

IUPAC Name |

2-prop-2-enoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZRVYLJWAJQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424570 | |

| Record name | 2-(ALLYLOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)aniline | |

CAS RN |

27096-64-6 | |

| Record name | 2-(ALLYLOXY)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

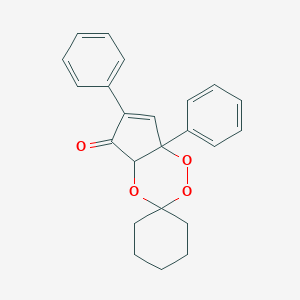

Q1: How does 2-(Allyloxy)aniline participate in the synthesis of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins?

A1: Research indicates that 2-(Allyloxy)aniline can be used to synthesize 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins through a multi-step radical process. [] This reaction proceeds in the presence of DABCO-bis(sulfur dioxide) and aryl propiolates. Initially, a 2-(allyloxy)aryl radical is generated in situ. This radical undergoes intramolecular addition with the double bond, forming an alkyl radical intermediate. Subsequent insertion of sulfur dioxide produces an alkylsulfonyl radical, which then reacts with aryl propiolates. This final step involves radical cyclization and rearrangement, ultimately yielding the desired sulfonyl-bridged dihydrobenzofuran and coumarin derivatives.

Q2: What is the role of sulfur dioxide in reactions involving 2-(Allyloxy)aniline?

A2: Sulfur dioxide plays a crucial role as a reactant in these reactions. [, ] Specifically, it acts as a source of sulfur dioxide for insertion into the alkyl radical intermediate formed during the reaction. This insertion step is essential for forming the sulfonyl group present in the final products, such as 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides and 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)

![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)

![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)